An In-depth Technical Guide to the Physicochemical Properties of 3-Chloromandelic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloromandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromandelic acid is a substituted aromatic alpha-hydroxy acid. As a derivative of mandelic acid, it is a chiral molecule, existing as two enantiomers, (R)-(-)-3-Chloromandelic acid and (S)-(+)-3-Chloromandelic acid. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and logical workflows for key analytical procedures. The information presented is intended to support research and development activities in medicinal chemistry, pharmacology, and materials science.
Physicochemical Properties
The fundamental physicochemical properties of 3-Chloromandelic acid are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃ | [1][2][3][4] |
| Molecular Weight | 186.59 g/mol | [1][2][3][4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 100-104 °C (for (R)-(-)-enantiomer) | [1] |
| Boiling Point (Predicted) | 348.2 ± 27.0 °C | [1] |
| pKa (Predicted) | 3.24 ± 0.10 | [1] |
Solubility
While specific quantitative solubility data for 3-chloromandelic acid is limited, the solubility of its amide derivative provides a useful reference. The solubility of mandelic acid itself is noted as being soluble in water and polar organic solvents[5]. The solubility of 3-chloromandelic acid's enantiomers in water is known to be highly temperature-dependent.
| Solvent | Solubility of 3-Chloromandelic Acid Amide (25°C) |
| Water | 2.1 mg/mL |
| Ethanol | 45 mg/mL |
| Ethyl Acetate | 12 mg/mL |
Data for 3-chloromandelic acid amide is provided as an estimate of the acid's solubility characteristics.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of 3-Chloromandelic acid.
| Spectroscopic Technique | Data Summary |
| ¹H NMR | Spectra available, typically run in DMSO-d₆.[6][7] Characteristic peaks would include aromatic protons, the alpha-proton, and the hydroxyl and carboxylic acid protons. |
| ¹³C NMR | Expected to show distinct signals for the carboxylic carbon, the alpha-carbon, and the aromatic carbons, with chemical shifts influenced by the chlorine substituent. |
| Infrared (IR) Spectroscopy | Key absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-O stretch of the alcohol and carboxylic acid, and C-Cl stretching (~550-850 cm⁻¹).[8] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z 186.59. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxyl group. |
| Raman Spectroscopy | Spectra are available and can provide complementary information to IR spectroscopy regarding the vibrational modes of the molecule. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of 3-Chloromandelic acid are provided below.
Synthesis of 3-Chloromandelic Acid
A common route for the synthesis of mandelic acid derivatives starts from the corresponding benzaldehyde. The following is a generalized protocol based on the synthesis of similar compounds.
Step 1: Synthesis of the Precursor, 3-Chlorobenzaldehyde
A standard method for the preparation of 3-chlorobenzaldehyde is the Sandmeyer reaction, starting from m-nitrobenzaldehyde[9][10].
-
Reaction: Reduction of m-nitrobenzaldehyde to m-aminobenzaldehyde, followed by diazotization and reaction with cuprous chloride.
-
Materials:
-
m-Nitrobenzaldehyde
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium chloride (NaCl)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Sodium hydroxide (NaOH)
-
Ether
-
Anhydrous calcium chloride
-
-
Procedure:
-
A solution of stannous chloride in concentrated HCl is prepared and cooled.
-
m-Nitrobenzaldehyde is added, leading to an exothermic reaction to form m-aminobenzaldehyde.
-
The resulting solution is cooled and diazotized with a solution of sodium nitrite.
-
A hot solution of cuprous chloride is prepared separately.
-
The diazonium salt solution is added to the hot cuprous chloride solution.
-
The reaction mixture is allowed to stand, and then steam distilled.
-
The 3-chlorobenzaldehyde is extracted from the distillate with ether.
-
The ethereal solution is dried and the ether is removed by distillation.
-
The crude product is purified by vacuum distillation to yield 3-chlorobenzaldehyde.
-
Step 2: Synthesis of 3-Chloromandelic Acid from 3-Chlorobenzaldehyde
This is a two-step process involving the formation of a cyanohydrin intermediate followed by hydrolysis.
-
Reaction: Nucleophilic addition of cyanide to 3-chlorobenzaldehyde to form 3-chloromandelonitrile, followed by acid-catalyzed hydrolysis.
-
Materials:
-
3-Chlorobenzaldehyde
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
A weak acid (e.g., acetic acid) or a bisulfite adduct to generate HCN in situ
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
-
Procedure:
-
3-Chlorobenzaldehyde is reacted with a source of cyanide (e.g., NaCN and a weak acid) in a suitable solvent to form the cyanohydrin, 3-chloromandelonitrile. This reaction is typically carried out at a controlled temperature.
-
The resulting cyanohydrin is then hydrolyzed by heating with a strong acid such as hydrochloric acid or sulfuric acid.
-
After hydrolysis, the reaction mixture is cooled, and the crude 3-chloromandelic acid may precipitate.
-
The product is then extracted into an organic solvent like ether.
-
The organic extracts are combined, washed, and dried.
-
The solvent is removed under reduced pressure to yield crude 3-chloromandelic acid, which is then purified by recrystallization.
-
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds[5][10][11][12][13][14][15].
-
Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities in the solution.
-
General Procedure:
-
Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of organic acids include water, ethanol, or mixtures thereof. The choice of solvent should be determined experimentally.
-
Dissolution: The crude 3-chloromandelic acid is placed in an Erlenmeyer flask, and a minimum amount of the chosen solvent is added. The mixture is heated to boiling with stirring until the solid is completely dissolved. More solvent can be added in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of crystals.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried in a desiccator or a vacuum oven to remove any residual solvent.
-
Determination of pKa by Potentiometric Titration
-
Principle: The pKa of a weak acid can be determined from the midpoint of its titration curve with a strong base. At the midpoint, the concentrations of the acid and its conjugate base are equal, and the pH is equal to the pKa.
-
Materials:
-
3-Chloromandelic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter and electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
-
-
Procedure:
-
A known mass of 3-chloromandelic acid is accurately weighed and dissolved in a known volume of deionized water in a beaker.
-
The pH electrode is calibrated and placed in the solution.
-
The solution is stirred, and an initial pH reading is recorded.
-
The standardized NaOH solution is added in small, known increments from the buret.
-
The pH of the solution is recorded after each addition, allowing the reading to stabilize.
-
The additions are continued until the pH begins to change rapidly, indicating the approach of the equivalence point. Smaller increments of titrant should be added in this region.
-
The titration is continued well past the equivalence point.
-
A titration curve is plotted (pH vs. volume of NaOH added).
-
The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found.
-
The pH at the half-equivalence point is equal to the pKa of 3-chloromandelic acid.
-
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Synthesis and Purification Workflow for 3-Chloromandelic Acid.
References
- 1. (R)-(-)-3-CHLOROMANDELIC ACID | 61008-98-8 [chemicalbook.com]
- 2. 3-Chloromandelic acid, 97% | CAS 16273-37-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 3-Chloromandelic acid | C8H7ClO3 | CID 85981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. web.pdx.edu [web.pdx.edu]
- 12. FTIR [terpconnect.umd.edu]
- 13. (R)-(-)-3-CHLOROMANDELIC ACID(61008-98-8) 1H NMR spectrum [chemicalbook.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
